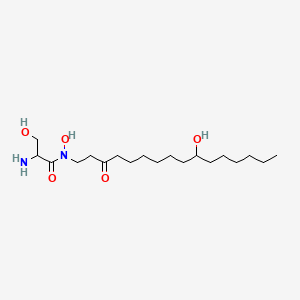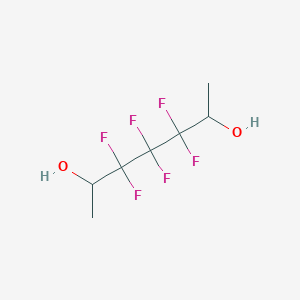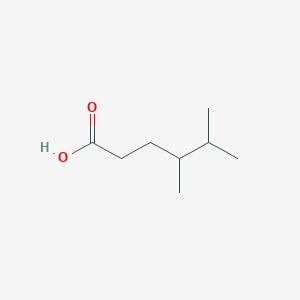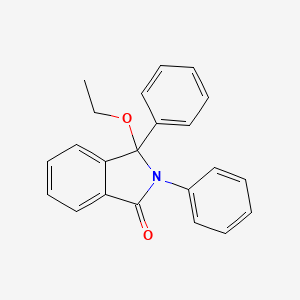![molecular formula C25H21N3O B14143553 6-(biphenyl-4-yl)-2-(4-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]imidazole CAS No. 755002-83-6](/img/structure/B14143553.png)
6-(biphenyl-4-yl)-2-(4-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(biphenyl-4-yl)-2-(4-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]imidazole is a complex organic compound that belongs to the class of imidazo[1,2-a]imidazoles This compound is characterized by the presence of biphenyl and methoxyphenyl groups attached to the imidazo[1,2-a]imidazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(biphenyl-4-yl)-2-(4-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]imidazole typically involves multi-step organic reactions. One common approach is the condensation of biphenyl-4-carbaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with 1-methylimidazole under acidic conditions to yield the target compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
6-(biphenyl-4-yl)-2-(4-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 6-(biphenyl-4-yl)-2-(4-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-(biphenyl-4-yl)-2-(4-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(biphenyl-4-yl)-2-phenyl-1-methyl-1H-imidazo[1,2-a]imidazole
- 6-(biphenyl-4-yl)-2-(4-chlorophenyl)-1-methyl-1H-imidazo[1,2-a]imidazole
- 6-(biphenyl-4-yl)-2-(4-nitrophenyl)-1-methyl-1H-imidazo[1,2-a]imidazole
Uniqueness
Compared to similar compounds, 6-(biphenyl-4-yl)-2-(4-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]imidazole is unique due to the presence of the methoxy group on the phenyl ring. This methoxy group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogs.
Propiedades
Número CAS |
755002-83-6 |
|---|---|
Fórmula molecular |
C25H21N3O |
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
6-(4-methoxyphenyl)-7-methyl-2-(4-phenylphenyl)imidazo[1,2-a]imidazole |
InChI |
InChI=1S/C25H21N3O/c1-27-24(21-12-14-22(29-2)15-13-21)17-28-16-23(26-25(27)28)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-17H,1-2H3 |
Clave InChI |
MKBWHLSBJRWECF-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CN2C1=NC(=C2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-N-[2,2-dicyano-1-(methylsulfanyl)ethenyl]benzamide](/img/structure/B14143475.png)

![4-Benzyl-2,4-diazabicyclo[4.1.0]hept-2-en-5-one](/img/structure/B14143480.png)
![Benzo[b]selenophene-2-carboxaldehyde](/img/structure/B14143496.png)
![3-bromo-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B14143499.png)


![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanehydrazide](/img/structure/B14143511.png)


![[(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate](/img/structure/B14143526.png)
![3,5-ditert-butyl-N-[6-(dimethylamino)-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-4-hydroxybenzamide](/img/structure/B14143528.png)

